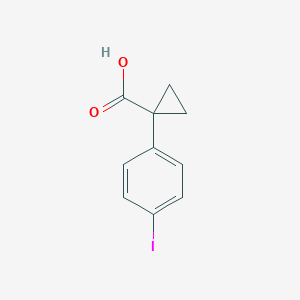

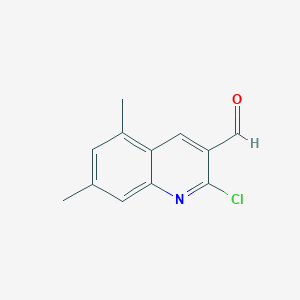

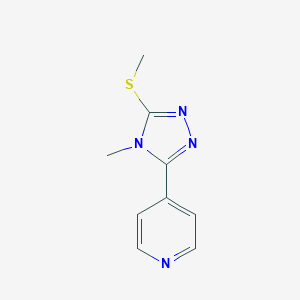

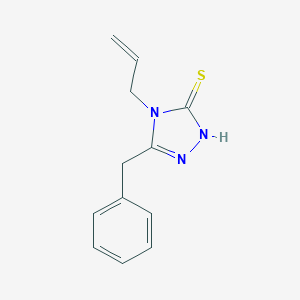

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (ABT) is a compound that has recently been discovered to have a variety of potential applications in scientific research. ABT is a thiol-containing heterocyclic compound that can be synthesized from a variety of starting materials. It has been found to have several interesting biochemical and physiological effects, and has potential applications in a range of laboratory experiments.

Applications De Recherche Scientifique

Antifungal Activity

Summary

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol exhibits antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action likely involves inhibition of fungal enzymes or cell wall components.

Methods:

Results:

- The compound demonstrates promising antifungal activity, making it a potential candidate for drug development .

Nonlinear Optical Materials

Summary

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives have been explored for their nonlinear optical properties. These materials can be used in devices such as optical switches, modulators, and frequency converters.

Methods:

Results:

- Certain derivatives exhibit excellent nonlinear optical behavior, making them potential candidates for photonic applications .

Antimicrobial Agents

Summary

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives possess antimicrobial activity against bacteria and fungi. They may inhibit enzymes crucial for microbial survival.

Methods:

Results:

Anticancer Potential

Summary

Researchers have investigated the cytotoxic effects of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives against cancer cell lines. These compounds may induce apoptosis or inhibit tumor growth.

Methods:

Results:

Anti-Inflammatory Agents

Summary

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives may possess anti-inflammatory properties. They could inhibit pro-inflammatory cytokines or modulate immune responses.

Methods:

Results:

Antioxidant Activity

Summary

Researchers have explored the antioxidant potential of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives. These compounds may scavenge free radicals and protect cells from oxidative damage.

Methods:

Results:

Propriétés

IUPAC Name |

3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFJEOWRCIYOCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358362 |

Source

|

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21358-12-3 |

Source

|

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.